molecular formula C18H26N4O4 B15114081 3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one

3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one

Cat. No.: B15114081
M. Wt: 362.4 g/mol
InChI Key: JPIYOEZANXGWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one is a complex organic compound that features a combination of pyridazine, pyrrolidine, and oxazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and pyrrolidine intermediates, followed by their coupling and subsequent functionalization to introduce the oxazolidinone ring.

    Pyridazine Intermediate Synthesis: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Pyrrolidine Intermediate Synthesis: The pyrrolidine ring is often prepared via the reduction of pyrrole or through cyclization reactions involving amines and aldehydes.

    Coupling Reaction: The pyridazine and pyrrolidine intermediates are coupled using a suitable linker, such as a halomethyl compound, under basic conditions.

    Oxazolidinone Formation: The final step involves the cyclization of the coupled intermediate with an isocyanate or carbamate to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the oxazolidinone ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can be performed on the halomethyl linker or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine and pyrrolidine moieties may bind to active sites, while the oxazolidinone ring can participate in hydrogen bonding or other interactions that stabilize the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their functional groups and overall structure.

    Pyridazine Derivatives: Compounds such as 3,6-dimethylpyridazine have similar core structures but lack the additional functional groups present in the target compound.

    Oxazolidinone Derivatives: Compounds like linezolid, an antibiotic, share the oxazolidinone ring but have different substituents and biological activities.

Uniqueness

The uniqueness of 3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one lies in its combination of three distinct moieties, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H26N4O4

Molecular Weight

362.4 g/mol

IUPAC Name

3-[2-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C18H26N4O4/c1-18(2,3)14-4-5-15(20-19-14)26-12-13-6-7-21(10-13)16(23)11-22-8-9-25-17(22)24/h4-5,13H,6-12H2,1-3H3

InChI Key

JPIYOEZANXGWOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)CN3CCOC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.